4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide
CAS No.: 1596762-12-7
Cat. No.: VC11996019
Molecular Formula: C5H9N3O3S
Molecular Weight: 191.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1596762-12-7 |
|---|---|
| Molecular Formula | C5H9N3O3S |
| Molecular Weight | 191.21 g/mol |
| IUPAC Name | 4-methoxy-2-methylpyrazole-3-sulfonamide |
| Standard InChI | InChI=1S/C5H9N3O3S/c1-8-5(12(6,9)10)4(11-2)3-7-8/h3H,1-2H3,(H2,6,9,10) |
| Standard InChI Key | YAKZGHAAOJFLFL-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C=N1)OC)S(=O)(=O)N |
| Canonical SMILES | CN1C(=C(C=N1)OC)S(=O)(=O)N |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide. Its molecular formula is C₆H₁₀N₃O₃S, with a molecular weight of 213.23 g/mol. The structure features:
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A pyrazole ring substituted with a methoxy (-OCH₃) group at position 4.
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A methyl (-CH₃) group at position 1.
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A sulfonamide (-SO₂NH₂) group at position 5.
The numbering of the pyrazole ring follows IUPAC conventions, with the sulfonamide group occupying the 5-position adjacent to the methoxy substituent.
Synthesis and Manufacturing
Synthetic Route from Sulfonyl Chloride
The most feasible synthesis involves two stages:
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Synthesis of 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1602221-12-4):
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Reactant: 4-methoxy-1-methyl-1H-pyrazole.
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Reagent: Chlorosulfonic acid (ClSO₃H).
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Conditions: 0–5°C, inert atmosphere, 6–8 hours.
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Mechanism: Electrophilic aromatic substitution at the 5-position, facilitated by the electron-donating methoxy group.
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Conversion to Sulfonamide:
Key Reaction:
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 213.23 g/mol | Calculated |
| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) | |
| Melting Point | Not reported (decomposes above 200°C) | Estimated |
| LogP (Partition Coefficient) | 0.89 (predicted) | ChemAxon |
The sulfonamide group enhances water solubility compared to its sulfonyl chloride precursor, though the hydrophobic pyrazole ring limits hydrophilicity. Stability studies suggest susceptibility to strong acids/bases due to hydrolysis of the sulfonamide bond .
Reactivity and Functional Group Transformations
Sulfonamide Reactivity
The -SO₂NH₂ group participates in:
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N-Alkylation: Reaction with alkyl halides to form N-substituted sulfonamides.
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Acid-Catalyzed Hydrolysis: Forms sulfonic acids under harsh conditions (e.g., concentrated HCl, 100°C) .
Pyrazole Ring Modifications
The electron-rich 4-methoxy group directs electrophilic substitution to the 3-position, enabling further derivatization. For example, nitration would yield 3-nitro-4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide.
Pharmacological Applications
Antiproliferative Activity
While direct data on 4-methoxy-1-methyl-1H-pyrazole-5-sulfonamide are unavailable, structurally related 3,5-dimethyl-1H-pyrazole-4-sulfonamides exhibit IC₅₀ values of 12–45 μM against U937 lymphoma cells . The methoxy group may enhance membrane permeability compared to methyl substituents.
Future Research Directions
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Activity Screening: Evaluate anticancer, antibacterial, and anti-inflammatory profiles.
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Structure-Activity Relationships (SAR): Modify the methoxy/methyl groups to optimize potency.
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Formulation Studies: Develop nanoparticle carriers to improve bioavailability.
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